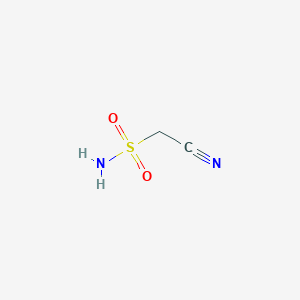

Cyanomethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyanomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEATGIFHFOQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489980 | |

| Record name | 1-Cyanomethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41827-87-6 | |

| Record name | 1-Cyanomethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyanomethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Sulfonamide Chemistry and Organic Synthesis

Cyanomethanesulfonamide serves as a highly useful building block, primarily due to the distinct reactivity of its two functional groups. chem-space.comnih.govresearchgate.net In the realm of sulfonamide chemistry, which has provided a vast number of therapeutic agents, this compound acts as a precursor to more complex sulfonamide-containing structures. researchgate.netnih.gov The general formula for a sulfonamide is RSO₂NH₂, where R is an organic group; in this compound, the R group is a cyanomethyl group (NCCH₂). nih.gov

Its utility in organic synthesis is marked by its role as a C2 synthon. It readily participates in reactions to construct larger, often heterocyclic, molecular frameworks. For instance, the reaction between cyanomethanesulfonamides and formamidinium acetate (B1210297) provides a straightforward route to 4-aminopyrimidine-5-sulfonamides. researchgate.net These pyrimidine (B1678525) derivatives are themselves important scaffolds in medicinal chemistry. Similarly, it has been used in reactions with aldehydes to create complex heterocyclic systems like 2,3-dihydrobenzopyrano[3,2-e] Current time information in Bangalore, IN.researchgate.netthiadiazine 1,1-dioxides. researchgate.net This versatility makes it an attractive starting material for generating libraries of diverse compounds for drug discovery and material science applications. chem-space.comenamine.net

Historical Context of Its Synthetic Exploration and Characterization

The utility of cyanomethanesulfonamide has been recognized through its application in various synthetic pathways over the years. Its characterization is routinely confirmed using modern analytical techniques. In research where it is used as a starting material or intermediate, its structure and purity are verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and elemental analysis, ensuring the integrity of the subsequent reaction products. nih.gov

Current Research Landscape and Emerging Trends

Direct Synthesis of this compound

The most direct route to N-substituted cyanomethanesulfonamides involves the use of a highly reactive sulfonyl chloride precursor.

The principal method for synthesizing cyanomethanesulfonamides is the reaction of cyanomethanesulfonyl chloride with primary or secondary amines. google.com This reaction is a classic example of nucleophilic substitution at a sulfonyl group, where the amine acts as the nucleophile, displacing the chloride ion. epdf.pub The versatility of this method allows for the preparation of a wide array of N-substituted cyanomethanesulfonamides by varying the amine reactant. google.com

The general reaction is as follows: NC-CH₂SO₂Cl + R¹R²NH → NC-CH₂SO₂NR¹R² + HCl

This process is fundamental in organic synthesis for creating stable sulfonamide bonds. t27.ir The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Research has shown that cyanomethanesulfonyl chloride can be effectively reacted with various amines to yield the corresponding sulfonamides, which can then be used as intermediates for more complex molecules. google.com For instance, these resulting sulfonamides can be transformed into alkoxymethylidene and aminomethylidene derivatives. google.com

While the reaction of cyanomethanesulfonyl chloride with amines is the most prominent synthetic route, other transformations utilize this compound as a building block. For example, once formed, cyanomethanesulfonamides can react with aromatic aldehydes in the presence of acetic acid and piperidine (B6355638) to produce 1-cyano-2-arylethenesulfonamides. google.com This demonstrates the utility of the this compound scaffold in subsequent carbon-carbon bond-forming reactions. These pathways represent extensions of the core synthesis rather than a de novo construction of the this compound structure itself.

Reactions at the α-Carbon (Methylene Group)

The methylene (B1212753) group in this compound is activated by the adjacent cyano and sulfonamide groups, making the protons on this carbon acidic and susceptible to deprotonation. This acidity allows for the formation of a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Nucleophilic Additions and Condensation Reactions

The active methylene group of this compound readily engages in nucleophilic additions and condensation reactions with various electrophiles, most notably carbonyl compounds and nitriles.

The reaction of this compound with aromatic aldehydes proceeds via a Knoevenagel condensation, a well-established method for carbon-carbon double bond formation. wikipedia.orgrltsc.edu.inorganic-chemistry.org This reaction involves the nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration step. wikipedia.org The presence of a weakly basic catalyst, such as piperidine in acetic acid, facilitates the deprotonation of the this compound, initiating the condensation with an aromatic aldehyde to yield 1-cyano-2-arylethenesulfonamides. molaid.comresearchgate.net The electron-withdrawing nature of the cyano and sulfonamide groups in this compound makes its methylene protons sufficiently acidic to be removed by a mild base, which is a key requirement for the Knoevenagel condensation. wikipedia.org

This reaction is applicable to a range of aromatic aldehydes, leading to the synthesis of various substituted 1-cyano-2-arylethenesulfonamides. The general scheme for this reaction is presented below:

Reactants: this compound, Aromatic Aldehyde

Catalyst: Piperidine in Acetic Acid molaid.comresearchgate.net

Product: 1-Cyano-2-arylethenesulfonamide molaid.comresearchgate.net

A representative example is the reaction of this compound with 2-methoxybenzaldehyde (B41997) in the presence of piperidine, which results in the formation of the corresponding α,β-unsaturated enone. wikipedia.org

The reactivity of the active methylene group of this compound also extends to reactions with nitriles, such as benzonitrile. This transformation leads to the formation of 2-amino-1-cyano-2-phenylethenesulfonamides. researchgate.net The reaction is believed to proceed through a nucleophilic addition of the this compound carbanion to the carbon atom of the nitrile group. This reaction requires specific conditions, such as the use of butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF), to generate the highly reactive enolate of this compound necessary for the addition to the less electrophilic nitrile. researchgate.net

Enolate Chemistry and α-Arylation Strategies

The enolate generated from this compound is a key intermediate in palladium-catalyzed α-arylation reactions. This modern synthetic method allows for the direct formation of a carbon-carbon bond between the α-carbon of the sulfonamide and an aromatic ring. organic-chemistry.orgnih.gov

The α-arylation of this compound with aryl halides is a powerful tool for creating complex molecular architectures. csir.co.za This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgcsir.co.za The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the enolate of this compound and subsequent reductive elimination to afford the α-arylated product and regenerate the catalyst. organic-chemistry.orgnscpolteksby.ac.id

Research has demonstrated the successful arylation of an α-cyano methanesulfonamide (B31651) derivative using a Pd(OAc)₂/PPh₃ catalyst system. csir.co.za The reaction of this substrate with iodobenzene (B50100) in the presence of sodium tert-butoxide (NaO t Bu) as the base in toluene (B28343) at 70 °C yielded the desired arylated product. csir.co.za Both aryl bromides and iodides have been shown to be effective coupling partners in this type of transformation. csir.co.za

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂/PPh₃ | NaOtBu | Toluene | 70 | 63 | csir.co.za |

The success and selectivity of the palladium-catalyzed α-arylation of sulfonamides are highly dependent on the reaction conditions and the chosen catalyst system. csir.co.za Factors such as the choice of palladium precursor, ligand, base, and solvent all play a crucial role. csir.co.zanih.govorganic-chemistry.org

The selection of the phosphine ligand is critical, as it influences both the steric and electronic properties of the catalyst, affecting its activity and selectivity. organic-chemistry.orgcsir.co.za For instance, the use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction while minimizing side reactions. organic-chemistry.org The choice of base is also important for the efficient generation of the sulfonamide enolate without causing undesired side reactions. csir.co.za

Studies on related methanesulfonamides have shown that both steric and electronic factors of the aryl halide influence the reaction's selectivity and yield. csir.co.za For example, sterically hindered aryl bromides can lead to different product ratios compared to unhindered ones. csir.co.za Similarly, the electronic properties of the aryl halide, whether it is electron-rich or electron-poor, can impact the reaction outcome. csir.co.zanih.gov The formation of byproducts such as biphenyl (B1667301) and diarylated sulfonamides can also be influenced by these conditions. csir.co.za

Transformations Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for various chemical transformations, enabling the synthesis of a diverse range of heterocyclic and acyclic compounds. Reactions at this position often proceed via the formation of reactive intermediates that can be trapped or undergo subsequent cyclization reactions.

The diazotation of cyanomethanesulfonamides provides a pathway to 2-arylhydrazono derivatives. researchgate.netzhangqiaokeyan.comresearchgate.net This reaction typically involves the treatment of the this compound with a diazonium salt, which is generated in situ from an aromatic amine. ijcce.ac.irmasterorganicchemistry.com The diazonium salt then couples with the active methylene group of the this compound to yield the corresponding 2-arylhydrazono-2-cyanoethanesulfonamide. urfu.ruresearchgate.netumich.edu

The general scheme for this transformation can be represented as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + NC-CH₂-SO₂NH₂ → Ar-NH-N=C(CN)-SO₂NH₂ + HX

These arylhydrazono derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net For example, they can undergo oxidative cyclization to form 5-amino-2-aryl-2H- researchgate.netzhangqiaokeyan.comCurrent time information in Bangalore, IN.triazole-4-carbonitriles. urfu.ruresearchgate.netumich.edu

Table 1: Examples of 2-Arylhydrazono Derivatives from this compound

| Aryl Group (Ar) | Product Name |

|---|---|

| Phenyl | 2-Cyano-2-(phenylhydrazono)ethanesulfonamide |

| 4-Chlorophenyl | 2-(4-Chlorophenylhydrazono)-2-cyanoethanesulfonamide |

| 4-Methylphenyl | 2-Cyano-2-(p-tolylhydrazono)ethanesulfonamide |

Nitrosation of cyanomethanesulfonamides leads to the formation of 2-hydroxyimino derivatives. researchgate.net This reaction is typically carried out using a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or an organic nitrite. organic-chemistry.orgresearchgate.netveeprho.com The reaction proceeds through the attack of the nitrosonium ion (NO⁺) on the activated methylene group of the this compound. organic-chemistry.org The resulting nitroso intermediate then tautomerizes to the more stable 2-hydroxyimino (oxime) form. google.comcymitquimica.comresearchgate.net

The general reaction is as follows: NC-CH₂-SO₂NH₂ + HNO₂ → [NC-CH(NO)-SO₂NH₂] → NC-C(=NOH)-SO₂NH₂

These 2-hydroxyimino derivatives are versatile building blocks in organic synthesis. cymitquimica.comrsc.org For instance, they can be used to prepare 1,2,4-oxadiazol-3-methanesulfonamides through reaction with esters. researchgate.net

Table 2: Synthesis of 2-Hydroxyimino-2-cyanoethanesulfonamide

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Sodium nitrite, Acetic acid | 2-Hydroxyimino-2-cyanoethanesulfonamide |

The sulfonamide nitrogen in this compound can be derivatized with various electrophiles, and the resulting N-substituted products can undergo subsequent intramolecular cyclization reactions. researchgate.netzhangqiaokeyan.com These reactions provide access to a variety of heterocyclic systems.

For example, N-acylation of this compound followed by treatment with a dehydrating agent can lead to the formation of five- or six-membered rings. The specific outcome often depends on the nature of the acylating agent and the reaction conditions.

Another important transformation involves the reaction of N-substituted cyanomethanesulfonamides with reagents that can react with both the sulfonamide and the cyano group, leading to complex heterocyclic structures. The activation of the N-cyano group in related systems by reagents like trifluoroacetic anhydride (B1165640) has been shown to facilitate intramolecular cyclization. nih.gov

Reactivity of the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo a variety of nucleophilic additions and cycloadditions, often followed by cyclization to form heterocyclic compounds. preprints.orglibretexts.org

The electrophilic carbon atom of the cyano group is susceptible to attack by various nucleophiles. These addition reactions can be the first step in a sequence leading to the formation of heterocyclic rings. For example, the reaction of this compound with amines can lead to the formation of amidine intermediates, which can then cyclize to form nitrogen-containing heterocycles.

The general pathway for nucleophilic addition to the cyano group is: NC-CH₂-SO₂NH₂ + Nu⁻ → [Nu-C(⁻)=N-CH₂-SO₂NH₂] → Products

The nature of the nucleophile and the reaction conditions will determine the final product. These transformations are crucial for the synthesis of various pyrazole (B372694) and other heterocyclic sulfonamides.

The reaction of cyanomethanesulfonamides can lead to the formation of N-hydroxyamidine intermediates. researchgate.netzhangqiaokeyan.com These intermediates are typically generated by the addition of hydroxylamine (B1172632) to the cyano group. N-hydroxyamidines are important precursors in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. nih.gov

The formation of the N-hydroxyamidine can be represented as: NC-CH₂-SO₂NH₂ + NH₂OH → H₂N-C(=NOH)-CH₂-SO₂NH₂

These intermediates can then undergo cyclization reactions, for example, with esters, to yield 1,2,4-oxadiazol-3-methanesulfonamides. researchgate.net The reactivity of the N-hydroxyamidine moiety is a key aspect of the synthetic utility of this compound. nih.gov

Derivatization Strategies and Heterocycle Synthesis Utilizing Cyanomethanesulfonamide

Construction of Nitrogen-Containing Heterocyclic Systems

The dual activating effect of the cyano and sulfonamide groups on the central methylene (B1212753) unit makes cyanomethanesulfonamide an ideal substrate for building complex nitrogen-containing rings.

The synthesis of 5-aminopyrazol-4-sulfonamides is achieved through a two-step process commencing with the formation of an alkoxymethylidene derivative. Cyanomethanesulfonamides are first reacted with reagents such as orthoformates to yield reactive alkoxymethylidene intermediates. ijper.org These intermediates are then subjected to cyclization with hydrazines. For instance, the reaction of an alkoxymethylidene derivative with phenylhydrazine (B124118) leads to the formation of 5-aminopyrazol-4-sulfonamides. ijper.orgresearchgate.net This reaction provides a direct route to pyrazole (B372694) systems bearing a sulfonamide group at the 4-position.

This compound is a viable starting material for two different isomers of oxadiazole through distinct synthetic pathways.

The synthesis of 1,2,4-oxadiazol-3-methanesulfonamides proceeds through the formation of an N-hydroxyamidine derivative from the nitrile group of this compound. ijper.org This intermediate is then acylated and subsequently cyclized to form the 1,2,4-oxadiazole (B8745197) ring system. ijper.orgmdpi.com

For the 4-amino-1,2,5-oxadiazol-3-methanesulfonamide isomer, the synthetic route involves the nitrosation of the active methylene group in cyanomethanesulfonamides. This transformation and subsequent cyclization yield the 4-amino-1,2,5-oxadiazole (aminofurazan) ring structure. researchgate.net

In the construction of pyrimidine (B1678525) rings, this compound functions as a two-carbon fragment. A straightforward method for synthesizing 4-aminopyrimidine-5-sulfonamides involves the reaction of cyanomethanesulfonamides with formamidinium acetate (B1210297). zhangqiaokeyan.comrjptonline.org In this cyclocondensation reaction, the this compound provides a C-C unit, while the formamidinium acetate supplies the N-C-N fragment necessary to complete the pyrimidine ring.

This compound is an effective activated nitrile component in the Gewald reaction, a multicomponent reaction used to synthesize highly substituted 2-aminothiophenes. scholarsresearchlibrary.com This one-pot synthesis involves the condensation of a carbonyl compound (an aldehyde or ketone), elemental sulfur, and an active methylene nitrile. rjptonline.org When this compound is used, the resulting product is a 2-aminothiophene that is substituted at the 3-position with a sulfonamide group. scholarsresearchlibrary.com These 2-aminothiophene-3-sulfonamide scaffolds are valuable in medicinal chemistry.

Formation of Other Diverse Organic Structures

Beyond direct cyclization, the methylene group of this compound can be functionalized to create key reactive intermediates.

The active methylene group of this compound can be readily converted into electrophilic alkoxymethylidene and aminomethylidene derivatives. ijper.org These transformations are typically achieved by reacting the this compound with orthoformates to yield alkoxymethylidenes or with formamide (B127407) acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to produce aminomethylidenes. These derivatives serve as versatile intermediates for synthesizing other compounds, most notably the pyrazole systems discussed previously. ijper.orgresearchgate.net

Interactive Data Tables

Table 1: Heterocyclic Synthesis from this compound

| Heterocycle | Section | Key Reagents | Intermediate | Resulting Scaffold |

| Pyrazole | 4.1.1 | Orthoformates, Phenylhydrazine | Alkoxymethylidene | 5-Aminopyrazol-4-sulfonamide |

| 1,2,4-Oxadiazole | 4.1.2 | Hydroxylamine (B1172632), Acylating Agent | N-Hydroxyamidine | 1,2,4-Oxadiazol-3-methanesulfonamide |

| 1,2,5-Oxadiazole | 4.1.2 | Nitrosating Agent | N/A | 4-Amino-1,2,5-oxadiazol-3-methanesulfonamide |

| Pyrimidine | 4.1.3 | Formamidinium Acetate | N/A | 4-Aminopyrimidine-5-sulfonamide |

| Thiophene (B33073) | 4.1.4 | Carbonyl Compound, Sulfur | N/A | 2-Aminothiophene-3-sulfonamide |

Preparation of Functionalized Ethenesulfonamides

The presence of an active methylene group in this compound, positioned between two electron-withdrawing groups (cyano and sulfonyl), makes it a prime candidate for carbon-carbon bond-forming reactions. One of the most relevant transformations in this context is the Knoevenagel condensation. sigmaaldrich.comnumberanalytics.compearson.comslideshare.netbhu.ac.in This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, typically followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.comslideshare.net

In a hypothetical reaction, this compound could react with various aldehydes or ketones in the presence of a weak base, such as piperidine (B6355638) or pyridine, to afford functionalized (1-cyanoethenyl)sulfonamides. The general scheme for this transformation would involve the deprotonation of the central carbon of this compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule would lead to the formation of the desired ethenesulfonamide (B1200577) derivative.

Table 1: Hypothetical Examples of Functionalized Ethenesulfonamides via Knoevenagel Condensation

| Aldehyde/Ketone Reactant | Catalyst | Product |

| Benzaldehyde | Piperidine | (E/Z)-N-(1-cyano-2-phenylvinyl)methanesulfonamide |

| Acetone | Pyridine | N-(1-cyano-2-methylprop-1-en-1-yl)methanesulfonamide |

| 4-Methoxybenzaldehyde | Triethylamine | (E/Z)-N-(1-cyano-2-(4-methoxyphenyl)vinyl)methanesulfonamide |

| Cyclohexanone | Ammonium Acetate | N-(1-(cyclohexylidene)cyanomethyl)methanesulfonamide |

The resulting functionalized ethenesulfonamides are valuable intermediates in their own right, possessing multiple reactive sites for further synthetic elaborations, making them useful in the synthesis of more complex molecules and heterocyclic systems. sigmaaldrich.comnih.govsigmaaldrich.com

Application as a Linker and Scaffold Component in Advanced Synthesis

The bifunctional nature of this compound suggests its potential utility as a linker molecule in solid-phase synthesis and as a foundational component for building complex molecular architectures.

Design and Implementation in Combinatorial Library Synthesis (e.g., Cyano-Methane Sulfonamide Linkers)

In the field of drug discovery and materials science, combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds. imperial.ac.ukuni-muenchen.denih.govnih.gov A key element in solid-phase combinatorial synthesis is the linker, a molecule that connects the growing compound to a solid support. nih.govmdpi.comresearchgate.net "Safety-catch" linkers are a particular class of linkers that are stable to the reaction conditions used during synthesis but can be activated by a specific chemical transformation to allow for cleavage of the final product from the support. nih.govmdpi.comresearchgate.net

A "Cyano-Methane Sulfonamide" linker could be designed to function as a safety-catch linker. The sulfonamide nitrogen is generally not nucleophilic enough to be readily acylated, but its reactivity can be enhanced. nih.govmdpi.com For instance, the cyano group could potentially be used as a handle for attachment to a solid support resin. The synthesis of a library of compounds could then proceed from the sulfonamide nitrogen. After the library synthesis is complete, a chemical modification could activate the linker for cleavage.

Table 2: Conceptual Design of a Cyano-Methane Sulfonamide Linker in Combinatorial Synthesis

| Stage | Description |

| Attachment | The cyano group of this compound is chemically modified to attach to a solid support resin (e.g., via reduction to an amine followed by amide bond formation). |

| Library Synthesis | A diverse library of molecules is synthesized on the sulfonamide nitrogen using split-and-pool or parallel synthesis techniques. imperial.ac.uk |

| Activation | The linker is activated for cleavage. This could potentially involve a reaction that modifies the electronic properties of the sulfonamide or the adjacent methylene group. |

| Cleavage | The synthesized library of compounds is cleaved from the solid support for screening and analysis. |

This approach would allow for the generation of a diverse set of molecules with a common sulfonamide core, which is a privileged structure in medicinal chemistry. nih.govmdpi.com

Contribution to the Construction of Complex Molecular Architectures

The development of methods to construct complex molecular architectures is a central goal of organic synthesis. yale.eduox.ac.ukwikipedia.org Small, functionalized building blocks are essential for the efficient assembly of these intricate structures. This compound, with its combination of a nitrile and a sulfonamide group, could serve as a versatile starting material or intermediate in the synthesis of more elaborate molecules.

For example, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The sulfonamide moiety can act as a directing group in aromatic substitution reactions or be involved in further functionalization. The ability to selectively manipulate these functional groups would allow for the stepwise construction of complex molecular frameworks. While specific examples are not yet prevalent in the literature, the potential for this compound to contribute to the synthesis of complex natural products or novel therapeutic agents is an area ripe for exploration. nih.govwikipedia.org The strategic incorporation of this building block could lead to the development of new synthetic routes and the discovery of molecules with unique biological activities. ppd.comfrontiersin.orgt27.irnih.govuu.se

Structural Characterization and Spectroscopic Analysis of Cyanomethanesulfonamide Derivatives

X-ray Crystallography for Molecular Structure Elucidation

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org

Table 1: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 12.808 |

| b (Å) | 15.391 |

| c (Å) | 15.803 |

| α (°) | 87.910 |

| β (°) | 66.650 |

| γ (°) | 80.283 |

Note: This data is for a ladder n-dibutyltin(IV) compound derived from 4-hydroxy-benzenesulfonic acid and is presented as an example of crystallographic analysis of a sulfonamide-containing compound. sciencepublishinggroup.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. edinst.comwikipedia.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint. thermofisher.com

For cyanomethanesulfonamide derivatives, FT-IR spectroscopy is instrumental in confirming the presence of the key cyano (C≡N) and sulfonamide (SO₂NH₂) groups.

Sulfonamide (SO₂NH₂) Group: This group is characterized by two distinct stretching vibrations for the S=O bonds, typically appearing in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide is usually observed as a sharp peak around 3300 cm⁻¹. scialert.net

Cyano (C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond is typically found in the region of 2260-2220 cm⁻¹. The intensity of this band can vary. For example, in the study of cyanide adducts of bovine cytochrome c oxidase, the C≡N stretching frequency was observed around 2058/2045 cm⁻¹. nih.gov

In the characterization of various synthesized sulfonamide compounds, FT-IR spectra have been used to confirm the proposed structures by identifying these characteristic absorption bands. scialert.netmdpi.com

Table 2: Characteristic FT-IR Absorption Bands for Sulfonamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3279 | scialert.net |

| C-H (Aromatic) | Stretching | 3107 | scialert.net |

| C≡N | Stretching | ~2240 | nih.gov |

| C=O (Amide) | Stretching | 1711 | scialert.net |

| SO₂ (Asymmetric) | Stretching | 1152 | scialert.net |

| SO₂ (Symmetric) | Stretching | 1090 | scialert.net |

Note: These values are representative and can shift based on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. organicchemistrydata.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see a signal for the methylene (B1212753) (CH₂) protons adjacent to the cyano and sulfonyl groups. The chemical shift of these protons would be influenced by the electron-withdrawing nature of both functional groups. The protons of the sulfonamide NH₂ group would also give a characteristic signal, which can sometimes be broad and its position can be solvent-dependent. scialert.net

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect signals for the methylene carbon and the cyano carbon. The chemical shift values help to confirm the connectivity of the atoms. For instance, the carbon of the cyano group typically appears in the range of 110-125 ppm.

In the synthesis and characterization of various sulfonamide derivatives, ¹H and ¹³C NMR data have been crucial for confirming the structures. scialert.netmdpi.com For example, in the ¹H NMR spectrum of N,N-diethyl-2-(4-methylphenylsulfonamido) propanamide, the signals for the aromatic protons, the N-H proton, and the various alkyl protons were all assigned to confirm the successful synthesis. scialert.net

Table 3: Representative NMR Data for a Sulfonamide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.74-7.66 | multiplet | Ar-H | scialert.net |

| ¹H | 7.27-7.22 | multiplet | Ar-H | scialert.net |

| ¹H | 5.46-5.44 | doublet | N-H | scialert.net |

| ¹H | 2.39 | singlet | Ar-CH₃ | scialert.net |

| ¹³C | (Typical Aromatic) | 145-125 | ||

| ¹³C | (Typical Cyano) | 125-110 |

Computational and Theoretical Studies of Cyanomethanesulfonamide and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. aps.org These calculations can predict molecular geometries, energies, and a wide array of properties with high accuracy. rsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.govnih.gov For cyanomethanesulfonamide, DFT studies would be instrumental in determining its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

These calculations would also yield important electronic properties such as the distribution of molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and atomic charges. This information is crucial for understanding the molecule's reactivity, particularly the electrophilic and nucleophilic sites.

Furthermore, DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. rsc.org This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational dynamics.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound (Note: This data is illustrative and represents typical results that would be obtained from DFT calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | 2250 | Cyano group stretch |

| νas(SO₂) | 1350 | Asymmetric SO₂ stretch |

| νs(SO₂) | 1180 | Symmetric SO₂ stretch |

| ν(C-S) | 780 | Carbon-Sulfur stretch |

Quantum chemical calculations are also employed to predict various spectroscopic parameters. plos.org For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁴N) is a significant application. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov

These predicted values are invaluable for the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule and to confirm its structural integrity. nih.gov Discrepancies between calculated and experimental shifts can also point to specific solvent effects or conformational dynamics.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This data is illustrative and represents a typical comparison.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH₂- | 55.2 | 54.8 |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques that use classical mechanics to study the behavior of molecules and molecular systems over time. mdpi.comkallipos.gr These methods are particularly useful for exploring conformational landscapes and simulating dynamic processes. scifiniti.com

Even for a relatively small molecule like this compound, rotation around single bonds can lead to different conformers. Conformational analysis through molecular modeling techniques, such as potential energy surface (PES) scanning, can identify the most stable conformers and the energy barriers between them. kallipos.gr This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and interactions.

While this compound itself does not exhibit prominent tautomerism, analogous computational approaches are used to study tautomeric equilibria in related sulfonamides and nitriles. researchgate.net These studies calculate the relative energies of different tautomers to predict their populations at equilibrium, considering factors like solvent effects. researchgate.net

Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. libretexts.orglibretexts.orgopentextbc.ca For this compound, this involves modeling its reactions, for instance, with aldehydes as described in the literature. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. rsc.org

The characterization of transition states is a key aspect of these studies. By identifying the transition state structure and its associated energy (the activation energy), the feasibility and rate-determining step of a reaction can be predicted. opentextbc.ca This provides invaluable insights into the reactivity of this compound and can guide the design of new synthetic routes. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications in Organic Synthesis and Chemical Research

Building Block in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. google.com Cyanomethanesulfonamide serves as a valuable starting material for the synthesis of a diverse array of these important molecules.

The reactivity of the methylene (B1212753) group, activated by the adjacent electron-withdrawing cyano and sulfonyl groups, allows it to participate in various cyclization and condensation reactions. For instance, cyanomethanesulfonamides can be prepared from the reaction of cyanomethanesulfonyl chloride with amines. These products can then be transformed into alkoxymethylidene and aminomethylidene derivatives, which are key intermediates. The subsequent reaction of these derivatives with phenylhydrazine (B124118) leads to the formation of 1,2-diazol-4-sulfonamides, a class of pyrazole-containing heterocycles. zhangqiaokeyan.com Further research has demonstrated that cyanomethanesulfonamides can be used to synthesize a range of other heterocyclic systems, including 1,2,4- and 1,2,5-oxadiazol-3-sulfonamides and 1,2,3-triazol-4-sulfonamides. zhangqiaokeyan.combeilstein-journals.org

Another notable application is in the synthesis of chromene derivatives. When cyanomethanesulfonamides react with 2-hydroxybenzaldehyde (salicylaldehyde), they yield 2-imino-2H-chromene-3-sulfonamides. researchgate.net The compound is also used to create thiophenes, a class of sulfur-containing heterocycles. google.com

A prime example of its utility is in the Gewald three-component reaction, where it reacts with elemental sulfur and a ketone or aldehyde to form highly substituted 2-aminothiophenes. google.comwikipedia.org This reaction highlights the compound's role in constructing complex heterocyclic systems in a single, efficient step.

Table 1: Examples of Heterocyclic Synthesis from this compound

| Reactants | Resulting Heterocycle | Reference(s) |

| This compound derivatives, Phenylhydrazine | 1,2-Diazol-4-sulfonamide | zhangqiaokeyan.com |

| This compound, 2-Hydroxybenzaldehyde | 2-Imino-2H-chromene-3-sulfonamide | researchgate.net |

| This compound, Carbonyl compound, Sulfur | 2-Aminothiophene | google.comwikipedia.org |

| This compound derivatives | 1,2,4-Oxadiazol-3-sulfonamide | zhangqiaokeyan.combeilstein-journals.org |

| This compound derivatives | 1,2,5-Oxadiazol-3-sulfonamide | zhangqiaokeyan.combeilstein-journals.org |

Precursor for Derivatives with Specific Academic Research Interests

The this compound scaffold is a valuable starting point for the synthesis of derivatives with potential applications in medicinal and agrochemical research. The ability to modify the structure allows for the exploration of structure-activity relationships and the development of new therapeutic agents and other functional molecules.

Herbicidal Properties Research While direct studies on the herbicidal activity of this compound itself are not prominent, related structures containing a cyano group are of significant interest in agrochemical research. For example, series of 2-cyanoacrylates have been synthesized and shown to be potent inhibitors of the photosystem II (PSII) electron transport chain in plants, a common target for herbicides. nih.govnih.gov Some of these compounds exhibit excellent herbicidal activities at low application rates. nih.govnih.gov The research into these related compounds suggests that the cyano-functional group is a key feature for this type of biological activity, making this compound a relevant precursor for designing new herbicidal candidates.

Pharmaceutical Research In the area of medicinal chemistry, derivatives of this compound are being investigated for various therapeutic purposes.

Anti-infective Agents: 2-Aminothiophenes, which can be synthesized from cyanomethanesulfonamides via the Gewald reaction, have been explored as potential anti-infective agents. Specifically, they have been investigated for activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. google.com

P2Y12 Receptor Antagonists: Patent literature describes the use of this compound in the preparation of P2Y12 receptor antagonists, which are important therapeutic agents used to inhibit blood platelet aggregation. google.com

Utility in Scaffold-Based Chemical Library Design

Scaffold-based design is a powerful strategy in drug discovery and chemical biology for creating libraries of related compounds to screen for biological activity. genscript.comnih.gov this compound and its derivatives serve as useful tools in this context.

The compound has been employed as a "safety-catch" linker in solid-phase synthesis, a technique used to build large combinatorial libraries. organic-chemistry.org Specifically, a cyano-methane sulfonamide linker was used to construct a tetrapeptide-AMC (aminomethylcoumarin) library. This approach involved synthesizing two separate components and combining them on a solid-state resin via the sulfonamide linker. google.com This method enabled the generation of a highly diverse library containing approximately 160,000 different peptides, which was then used for screening against various proteases. google.com

Furthermore, the heterocyclic scaffolds generated from this compound, such as the 2-aminothiophenes from the Gewald reaction, are themselves valuable cores for building chemical libraries. google.com These core structures can be further functionalized in various positions, allowing for the rapid generation of a diverse set of molecules for high-throughput screening campaigns.

Table 2: Application in Chemical Library Synthesis

| Application Area | Role of this compound | Library Type | Size/Diversity | Reference(s) |

| Protease Screening | Safety-catch linker | Tetrapeptide-AMC | ~160,000 peptides | google.com |

| Drug Discovery | Precursor to core scaffold | 2-Aminothiophene library | Substituted thiophenes | google.com |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity.

This compound is a key reactant in the Gewald reaction, a well-known MCR used to synthesize polysubstituted 2-aminothiophenes. wikipedia.org In this reaction, this compound provides the activated methylene group and the cyano group required for the initial condensation and subsequent cyclization steps.

The general scheme for the Gewald reaction using this compound involves:

A base-catalyzed Knoevenagel condensation between a ketone or aldehyde and this compound.

Addition of elemental sulfur to the resulting intermediate.

Cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

The commercial availability of cyanomethanesulfonamides makes them a convenient and practical choice for this powerful MCR, providing access to a wide range of thiophene (B33073) derivatives for further use in research and development. google.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. acs.orgresearchgate.net Future research on cyanomethanesulfonamide should prioritize the development of sustainable and eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netlongdom.org

Key areas of focus include:

Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones as they are more selective and efficient. acs.org Exploring novel catalysts, including biocatalysts and metal-free systems, could lead to more sustainable and atom-economical syntheses of this compound and its derivatives. mygreenlab.orgnottingham.ac.uk Enzymes, for instance, are highly specific and can often eliminate the need for protecting groups, simplifying synthetic processes. acs.org

Green Solvents: The choice of solvent significantly impacts the environmental footprint of a chemical process. researchgate.net Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents like Cyrene, could offer less toxic and more sustainable alternatives to traditional organic solvents. researchgate.netresearchgate.netchemanager-online.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved efficiency, selectivity, and safety. longdom.org Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production.

Exploration of Uncharted Reaction Pathways and Selectivity Enhancement

While some reactions of this compound are known, a vast landscape of its chemical reactivity remains to be explored. Future research should aim to uncover new reaction pathways and develop methods for enhancing selectivity.

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Palladium-catalyzed α-arylation | Aryl halides, Pd(OAc)2/PPh3, NaOtBu | Synthesis of α-aryl methanesulfonamides. csir.co.za |

| Nucleophilic Substitution | Amines | Formation of cyanomethanesulfonamides. researchgate.net |

Table 1: Examples of Known and Potential Reaction Pathways for this compound and Related Structures.

Further investigations could focus on:

Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for applications in medicinal chemistry and materials science. wikipedia.org

Reaction Mechanisms: A deeper understanding of the mechanisms of known reactions will enable better control over reaction outcomes and the rational design of more efficient synthetic protocols.

Novel Transformations: Exploring the reactivity of the cyano and sulfonamide functionalities in this compound under various conditions could lead to the discovery of entirely new chemical transformations.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique structural features of this compound suggest its potential as a valuable building block in the synthesis of complex molecules and the development of novel materials.

Complex Molecule Synthesis: Total synthesis is a field dedicated to the construction of complex organic compounds from simpler starting materials. wikipedia.org this compound could serve as a key intermediate in the synthesis of medicinally relevant compounds and natural products. ox.ac.uk Its ability to participate in various coupling reactions makes it a versatile tool for constructing intricate molecular architectures. nih.gov

Materials Science: The properties of materials are intrinsically linked to their molecular structure. spectrum-instrumentation.com The incorporation of the this compound moiety into polymers or other materials could lead to novel properties. ktu.lt For example, the strong electron-withdrawing nature of the cyano and sulfonyl groups could be exploited in the design of new electronic materials. labinsights.nl The development of metamaterials, which are artificially engineered to have properties not found in nature, is a rapidly growing area where novel building blocks are in high demand. cas.org

Integration with Modern Computational Chemistry Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. labinsights.nlrsc.org

Key applications of computational chemistry in the context of this compound research include:

Reaction Modeling: Computational methods can be used to model reaction pathways, predict reaction outcomes, and understand the factors that control selectivity. rsc.org This can significantly accelerate the development of new synthetic methods.

Virtual Screening: In silico screening of virtual libraries of this compound derivatives can help identify candidates with desired properties for specific applications, such as drug discovery or materials science. indianabiosciences.orgmdpi.com

Property Prediction: Computational tools can predict a wide range of molecular properties, including electronic, optical, and mechanical properties, guiding the design of new materials with specific functionalities. labinsights.nlschrodinger.com

The synergy between experimental and computational approaches will be crucial for the rational design of novel this compound-based compounds and materials with tailored properties. mdpi.com

Q & A

Q. What are the established synthetic routes for Cyanomethanesulfonamide, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves sulfonylation of cyanomethane derivatives using sulfamoyl chlorides or sulfonic anhydrides. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. For characterization, employ to confirm sulfonamide bond formation and HPLC for purity assessment. Optimize yields by monitoring side reactions (e.g., hydrolysis) via kinetic studies .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Spectroscopy : (δ 3.1–3.3 ppm for CH adjacent to sulfonamide), IR (1340–1160 cm for S=O stretches).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–230 nm. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Use accelerated stability protocols:

- pH stability : Prepare buffers (pH 1–10), incubate compound at 37°C for 24–72 hours, and quantify degradation via LC-MS.

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Statistical tools like Arrhenius plots predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Computational studies (DFT or MD simulations) reveal that the electron-withdrawing sulfonamide group polarizes the cyanomethane moiety, enhancing electrophilicity. Kinetic isotope effects (KIEs) and Hammett plots can validate proposed mechanisms. Compare activation energies for SN1 vs. SN2 pathways using ab initio methods .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities to enzymes (e.g., carbonic anhydrase).

- MD Trajectories : Analyze ligand-protein stability over 100-ns simulations. Cross-correlate with experimental IC data to refine force-field parameters .

Methodological Guidance for Data Interpretation

Q. What statistical approaches resolve discrepancies in this compound’s thermodynamic data (e.g., ΔG of hydrolysis)?

Apply error-propagation analysis and Bayesian inference to quantify measurement uncertainties. Use Cochran’s Q test to assess heterogeneity across studies, and Grubbs’ test to identify outliers .

Q. How to systematically evaluate the environmental impact of this compound synthesis byproducts?

- Life-cycle assessment (LCA) : Quantify waste streams (e.g., solvent recovery efficiency).

- Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) .

Tables for Key Data

| Analytical Method | Key Parameters | Application |

|---|---|---|

| HPLC-UV | Retention time: 8.2 min (C18, 40% ACN) | Purity assessment (>98%) |

| δ 3.25 ppm (s, 3H, CH-SO) | Structural confirmation | |

| HRMS | [M+H]: 154.0524 (calc. 154.0528) | Molecular formula validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.